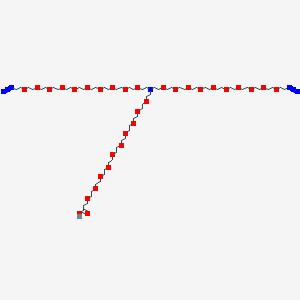
N-(acid-PEG10)-N-bis(PEG10-azide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(acid-PEG10)-N-bis(PEG10-azide) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of an acid group and two azide groups attached to a PEG chain. PEG derivatives are widely used in various fields due to their biocompatibility, solubility in water, and ability to modify the properties of other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG10)-N-bis(PEG10-azide) typically involves the following steps:
Activation of PEG: The PEG chain is first activated by converting it into a reactive intermediate, such as a PEG-tosylate or PEG-mesylate.
Introduction of Acid Group: The activated PEG is then reacted with a carboxylic acid derivative to introduce the acid group.
Azide Functionalization:
Industrial Production Methods
Industrial production of N-(acid-PEG10)-N-bis(PEG10-azide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-scale reactors.
Controlled Reactions:
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(acid-PEG10)-N-bis(PEG10-azide) undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Click Chemistry: The azide groups are highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Employed in click chemistry reactions.
Carboxylic Acid Derivatives:
Major Products
The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used for further applications in bioconjugation and drug delivery.
Aplicaciones Científicas De Investigación
N-(acid-PEG10)-N-bis(PEG10-azide) has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their properties.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of PEGylated materials, which have improved properties for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(acid-PEG10)-N-bis(PEG10-azide) involves its ability to modify other molecules through its reactive functional groups. The azide groups can participate in click chemistry reactions, allowing for the efficient conjugation of the compound to other molecules. This modification can alter the properties of the target molecules, such as their solubility, stability, and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Bis-PEG10-acid: Contains two acid groups instead of azide groups.
Azido-PEG10-amine: Contains an amine group instead of an acid group.
Bis-PEG10-NHS ester: Contains NHS ester groups instead of azide groups.
Uniqueness
N-(acid-PEG10)-N-bis(PEG10-azide) is unique due to the presence of both acid and azide groups, which allows for versatile chemical modifications. This dual functionality makes it particularly useful in applications requiring bioconjugation and drug delivery.
Propiedades
Fórmula molecular |
C67H133N7O32 |
|---|---|
Peso molecular |
1548.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-26-32-90-38-44-96-50-56-102-62-65-105-59-53-99-47-41-93-35-29-87-23-17-81-11-5-74(4-10-80-16-22-86-28-34-92-40-46-98-52-58-104-64-61-101-55-49-95-43-37-89-31-25-83-19-13-77-7-1-67(75)76)6-12-82-18-24-88-30-36-94-42-48-100-54-60-106-66-63-103-57-51-97-45-39-91-33-27-85-21-15-79-9-3-71-73-69/h1-66H2,(H,75,76) |
Clave InChI |
NYTWWULSLUXXBT-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
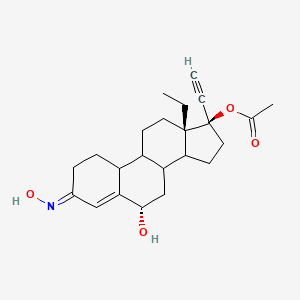
![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)
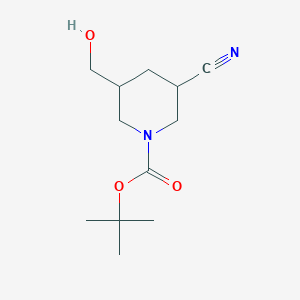
![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)
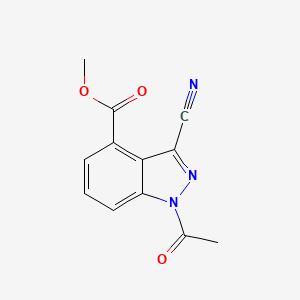

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
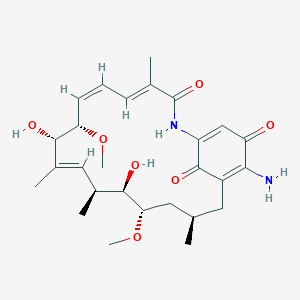

![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
